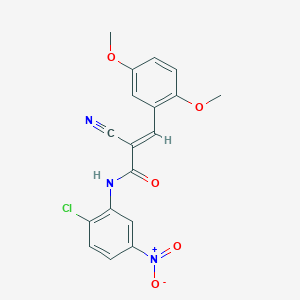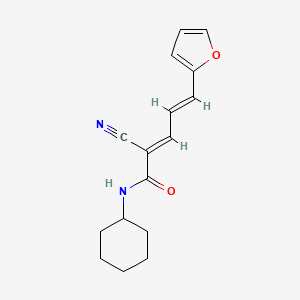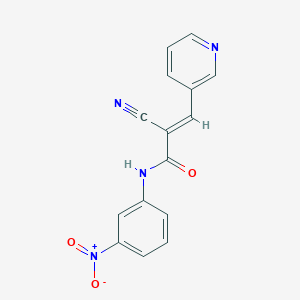
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound with a complex structure It is characterized by the presence of a cyano group, a nitrophenyl group, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Condensation: The formation of the propenamide structure through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with different positions of the methoxy groups.
Uniqueness
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H14ClN3O5 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O5/c1-26-14-4-6-17(27-2)11(8-14)7-12(10-20)18(23)21-16-9-13(22(24)25)3-5-15(16)19/h3-9H,1-2H3,(H,21,23)/b12-7+ |
InChI-Schlüssel |
JDDJKUWIIOHVRP-KPKJPENVSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10897462.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10897474.png)
![2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
![N-(2,5-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897491.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10897493.png)
![Methyl 5-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897499.png)

![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)
